molecular formula C8H11N3O2 B2533789 N-acetyl-2-cyano-3-(dimethylamino)acrylamide CAS No. 338753-65-4

N-acetyl-2-cyano-3-(dimethylamino)acrylamide

Cat. No.: B2533789
CAS No.: 338753-65-4
M. Wt: 181.195
InChI Key: ZBBXVJAXQIFLMJ-FNORWQNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2-cyano-3-(dimethylamino)acrylamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient, scalable reaction conditions would likely be applied to produce this compound on a larger scale.

Scientific Research Applications

Synthesis and Properties

N-acetyl-2-cyano-3-(dimethylamino)acrylamide can be synthesized through the reaction of dimethylaminopropionitrile with acetic anhydride or acetic acid. This process introduces the acetyl group while preserving the cyano and dimethylamino functionalities, which are crucial for its reactivity and application potential . The compound has a molecular weight of approximately 181.19 g/mol and a melting point range of 126-128 °C, classified as an irritant due to its chemical nature.

Antimicrobial Activity

One of the prominent applications of this compound is in antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.025 to 2.609 mM against S. aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (mM)
16cS. aureus0.025
6aE. coli0.150
19aK. pneumoniae0.500

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives to various biological targets. These studies suggest that the compound can effectively interact with certain enzymes involved in disease pathways, making it a candidate for drug development .

Development of Antitumor Agents

In a study focusing on the synthesis of novel acrylamide derivatives, researchers evaluated the antitumor potential of compounds based on this compound. The derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 2: Antitumor Activity of Acrylamide Derivatives

Compound IDCancer Cell LineIC50 (µM)
A1MCF-712
A2HeLa15
A3A54910

Material Science Applications

The unique structure of this compound allows it to be utilized as a building block in polymer synthesis and materials science. Its ability to undergo polymerization makes it valuable in developing new materials with specific mechanical properties and functionalities .

Mechanism of Action

The mechanism of action of N-acetyl-2-cyano-3-(dimethylamino)acrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups are particularly reactive, allowing the compound to form stable heterocyclic structures . These reactions can target specific molecular pathways, making the compound useful in the development of targeted therapies and materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-acetyl-2-cyano-3-(dimethylamino)acrylamide include other cyanoacetamide derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring precise chemical modifications .

Biological Activity

N-acetyl-2-cyano-3-(dimethylamino)acrylamide (NACDMA) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with NACDMA, providing a comprehensive overview of its impact in medicinal chemistry.

Synthesis of NACDMA

NACDMA is synthesized through a multi-step process involving the reaction of cyanoacetamide derivatives with various reagents. The typical synthesis involves:

  • Starting Materials : Cyanoacetamide and dimethylformamide.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product.
  • Yield and Purity : The compound is typically obtained with a yield ranging from 60% to 80%, with purity confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Activity

NACDMA exhibits promising antimicrobial properties against a range of pathogens. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the antimicrobial efficacy of NACDMA against various strains:

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Activity
Listeria monocytogenesEffective

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

NACDMA has also been investigated for its anticancer properties. Research indicates that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The following table outlines the cytotoxic effects measured by IC50 values:

Cell Line IC50 (µM) Reference
MCF-75.69 - 9.36
HepG221.62 - 38.36
PC311.71 - 14.68

The cytotoxicity is attributed to NACDMA's ability to interfere with cellular signaling pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of NACDMA derivatives, researchers found that modifications to the chemical structure significantly enhanced activity against resistant strains of bacteria. For instance, introducing specific functional groups led to improved binding affinity to bacterial proteins, thereby increasing inhibition rates.

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer mechanisms of NACDMA in MCF-7 cells. The study revealed that NACDMA triggers apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests potential for NACDMA as a lead compound in developing new anticancer therapies.

Properties

IUPAC Name

(E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(12)10-8(13)7(4-9)5-11(2)3/h5H,1-3H3,(H,10,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBXVJAXQIFLMJ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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